molecular formula C21H14Cl2N4O2 B11181358 1-(3,4-dichlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)urea

1-(3,4-dichlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)urea

Cat. No.: B11181358
M. Wt: 425.3 g/mol
InChI Key: HEGYRDWTQXLSHS-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROPHENYL)-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the quinazolinone derivative with 3,4-dichlorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

1-(3,4-DICHLOROPHENYL)-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA has several scientific research applications, including:

    Medicinal Chemistry: The compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Biology: It can be used as a tool compound to study biological pathways and molecular targets.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)urea
  • 1-(3,4-Dichlorophenyl)-3-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)urea

Uniqueness

1-(3,4-DICHLOROPHENYL)-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA is unique due to its specific substitution pattern and the presence of both quinazolinone and urea moieties. This structural uniqueness may contribute to its distinct biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C21H14Cl2N4O2

Molecular Weight

425.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-oxo-2-phenylquinazolin-3-yl)urea

InChI

InChI=1S/C21H14Cl2N4O2/c22-16-11-10-14(12-17(16)23)24-21(29)26-27-19(13-6-2-1-3-7-13)25-18-9-5-4-8-15(18)20(27)28/h1-12H,(H2,24,26,29)

InChI Key

HEGYRDWTQXLSHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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